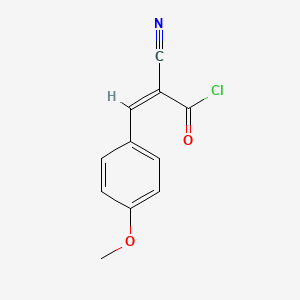
(2Z)-2-Cyano-3-(4-Methoxyphenyl)prop-2-enoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride: is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and an enoyl chloride moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
Target of Action
Related compounds have been shown to interact withSignal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
It’s known that related compounds can inhibit the activation of stat3, thereby reducing pro-inflammatory responses .
Biochemical Pathways
The compound is involved in the 1,3-Dipolar Cycloaddition reaction, which is an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Result of Action
The result of the action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .
Action Environment
The action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride can be influenced by various environmental factors. For instance, the 1,3-Dipolar Cycloaddition reaction is performed in boiling ethanol . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid. This intermediate is then treated with thionyl chloride to yield the desired (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride .
Industrial Production Methods: In an industrial setting, the production of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The enoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Cycloaddition reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Cycloaddition reactions: Nitrones and other 1,3-dipoles are used, often under thermal or catalytic conditions.
Major Products Formed:
Amides and esters: Formed through nucleophilic substitution reactions.
Isoxazolidines: Formed through 1,3-dipolar cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
(2Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enoyl chloride: Similar structure but with a nitrophenyl group instead of a cyano group.
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: A related compound used in cycloaddition reactions.
Uniqueness: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for forming a wide range of derivatives with diverse applications in chemistry, biology, and industry .
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAZHVTRXUECQ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














